Lipophilicity Modulation Versus Linear Alkoxy and Hydroxy Analogs
The isopropoxy group of Methyl 3‑amino‑4‑isopropoxybenzoate delivers a computed logP (XLogP3‑AA) of 1.9 [REFS‑1]. This value lies between that of the 4‑methoxy analog (XLogP3‑AA ≈ 1.3 for Methyl 3‑amino‑4‑methoxybenzoate, estimated from PubChem data [REFS‑2]) and the 4‑butoxy analog (XLogP3‑AA ≈ 2.5 for Methyl 3‑amino‑4‑butoxybenzoate, estimated [REFS‑2]), and is measurably higher than the 4‑hydroxy parent (Methyl 3‑amino‑4‑hydroxybenzoate, XLogP3‑AA ≈ 0.8 [REFS‑2]). While direct experimental logD₇.₄ values are not published for this compound, the branching of the isopropoxy group is known to reduce metabolic O‑dealkylation propensity relative to linear alkoxy chains, a class‑level inference supported by general medicinal chemistry principles [REFS‑3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) influencing membrane permeability and metabolic stability |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.9 (PubChem computed) |
| Comparator Or Baseline | 4‑Methoxy analog ~1.3; 4‑butoxy analog ~2.5; 4‑hydroxy analog ~0.8 (PubChem computed estimates) |
| Quantified Difference | ΔlogP ≈ +0.6 vs. methoxy; ΔlogP ≈ –0.6 vs. butoxy; ΔlogP ≈ +1.1 vs. hydroxy |
| Conditions | In silico prediction; no experimental logD data available |
Why This Matters
For medicinal chemistry programs requiring a balanced logP window (1–3) for oral bioavailability, the isopropoxy analog offers a fine‑tuned lipophilicity that linear alkoxy or hydroxy analogs may miss, directly affecting hit‑to‑lead progression.
- [1] PubChem. Methyl 3-amino-4-(1-methylethoxy)benzoate. Computed Descriptors: XLogP3-AA = 1.9. CID 37912738. View Source
- [2] PubChem. Methyl 3-amino-4-methoxybenzoate (CID 77560), Methyl 3-amino-4-butoxybenzoate (CID 21756001), Methyl 3-amino-4-hydroxybenzoate (CID 123050). XLogP3-AA values retrieved 2026. View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. Class‑level inference: branched alkyl ethers resist CYP450 O‑dealkylation more effectively than linear congeners. View Source
